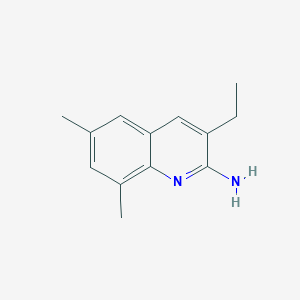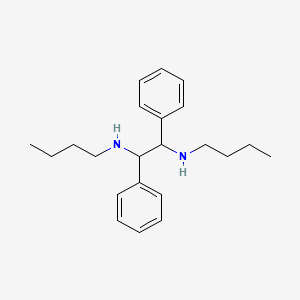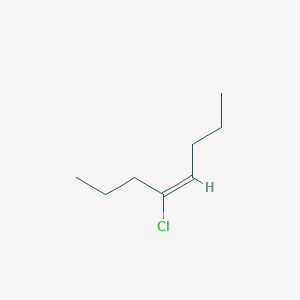
(E)-4-Chloro-4-octene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-Chloro-4-octene is an organic compound characterized by the presence of a chlorine atom and a double bond within its carbon chain The “E” notation indicates that the chlorine atom and the longest carbon chain are on opposite sides of the double bond, following the Cahn-Ingold-Prelog priority rules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-4-octene typically involves the chlorination of 4-octene. One common method is the addition of chlorine to 4-octene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The reaction can be represented as follows:
4-Octene+Cl2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired (E)-isomer.
化学反応の分析
Types of Reactions
(E)-4-Chloro-4-octene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are used for the hydrogenation of the double bond.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to form epoxides.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition: Formation of dihalides, alkanes, or other addition products.
Oxidation: Formation of epoxides or other oxidized derivatives.
科学的研究の応用
(E)-4-Chloro-4-octene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-4-Chloro-4-octene involves its interaction with various molecular targets. The chlorine atom and double bond confer reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can affect biological pathways, such as enzyme activity and receptor binding, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
(Z)-4-Chloro-4-octene: The Z-isomer where the chlorine atom and the longest carbon chain are on the same side of the double bond.
4-Chloro-1-octene: A positional isomer with the chlorine atom at a different position on the carbon chain.
4-Octene: The parent hydrocarbon without the chlorine atom.
Uniqueness
(E)-4-Chloro-4-octene is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its isomers and analogs.
特性
CAS番号 |
10124-70-6 |
|---|---|
分子式 |
C8H15Cl |
分子量 |
146.66 g/mol |
IUPAC名 |
(E)-4-chlorooct-4-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-7-8(9)6-4-2/h7H,3-6H2,1-2H3/b8-7+ |
InChIキー |
YOZURJHSPCKCEV-BQYQJAHWSA-N |
異性体SMILES |
CCC/C=C(\CCC)/Cl |
正規SMILES |
CCCC=C(CCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


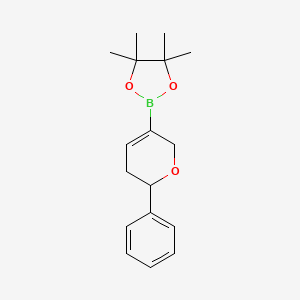

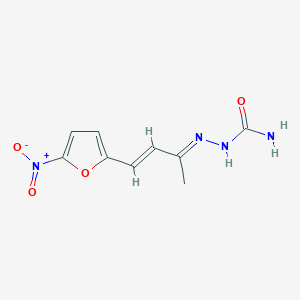
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
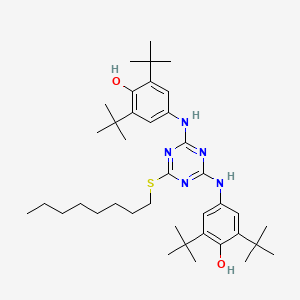
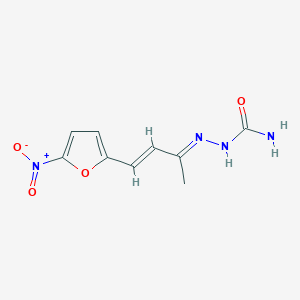
![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
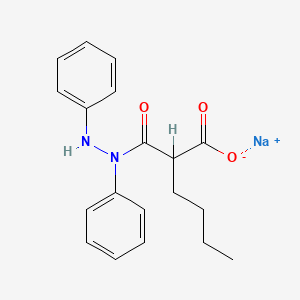
![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
